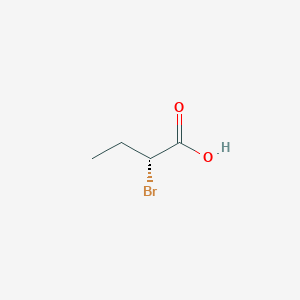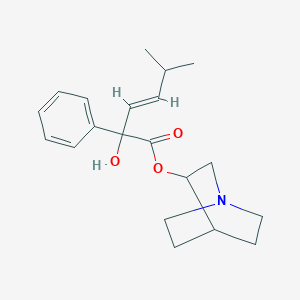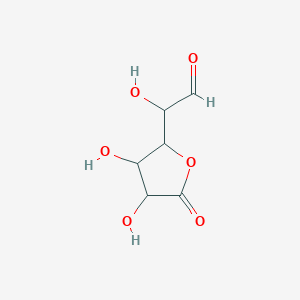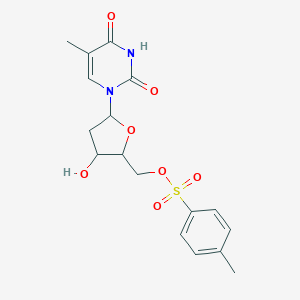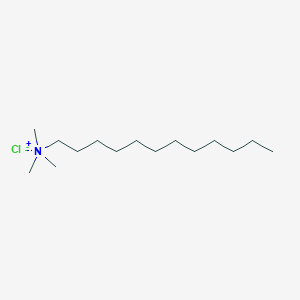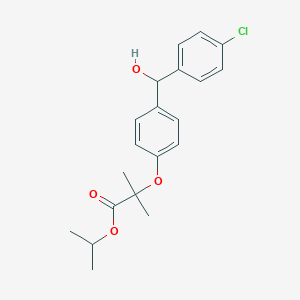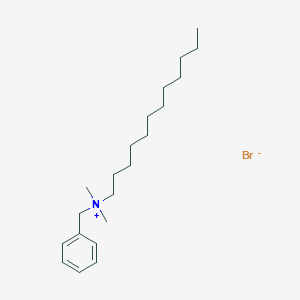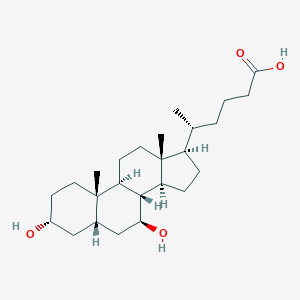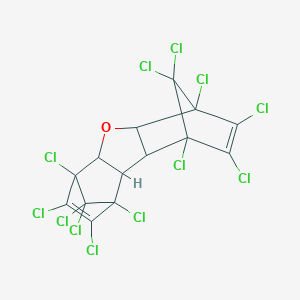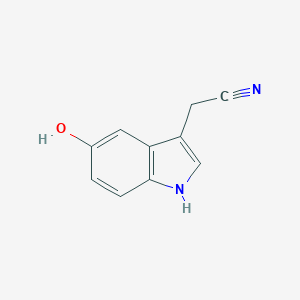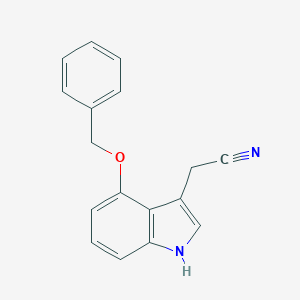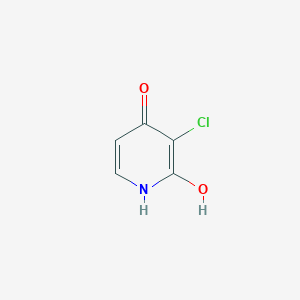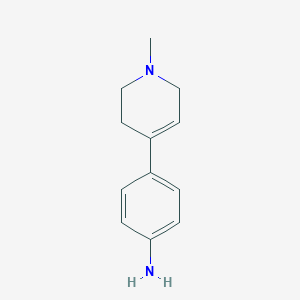
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline, also known as MP4A, is a chemical compound that has been extensively studied for its potential use in scientific research. MP4A is a heterocyclic compound that contains a pyridine ring and an aniline group. It has been found to have a range of biochemical and physiological effects, making it a promising compound for research applications. In
作用機序
The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline is not fully understood, but it is thought to involve binding to the sigma-1 receptor and modulating its activity. This receptor is involved in a range of physiological processes and has been implicated in the pathogenesis of several diseases. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to inhibit the dopamine transporter, which could lead to increased dopamine levels and potential therapeutic effects.
生化学的および生理学的効果
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to have neuroprotective effects in animal models of neurodegenerative disease.
実験室実験の利点と制限
One advantage of using 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline in lab experiments is its high purity and good yields from the synthesis method. It has also been extensively studied for its potential use in a range of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
将来の方向性
There are several potential future directions for research on 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline. One area of interest is its potential use in the treatment of addiction, due to its activity as a dopamine transporter inhibitor. Another area of interest is its potential use in the treatment of neurodegenerative diseases, due to its neuroprotective effects. Further research is also needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline involves the reaction of 4-chloro-2-methylaniline with 3,6-dihydro-2H-pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline. This method has been reported to yield high purity 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline with good yields.
科学的研究の応用
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has been studied for its potential use in a range of scientific research applications. It has been found to have activity as a ligand for the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, memory, and inflammation. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to have activity as a dopamine transporter inhibitor, which could have implications for the treatment of addiction.
特性
CAS番号 |
106362-30-5 |
|---|---|
製品名 |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
InChI |
InChI=1S/C12H16N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9,13H2,1H3 |
InChIキー |
JVEFUUSABCMFKJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)N |
正規SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)N |
その他のCAS番号 |
106362-30-5 |
同義語 |
4'-amino-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine 4'-amino-MPTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



